(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-methyl-3-nitrophenyl)methanone
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Overview
Description
6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(4-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a molecular formula of C26H26N2O7. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(4-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxylation is usually performed using methanol and a suitable base.
Attachment of the Phenoxy Methyl Group: This step involves the reaction of the isoquinoline core with 4-methoxyphenol in the presence of a base.
Addition of the Nitrobenzoyl Group: The final step involves the acylation of the isoquinoline derivative with 4-methyl-3-nitrobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(4-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(4-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
What sets 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(4-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitrobenzoyl groups allows for diverse chemical transformations and potential therapeutic applications .
Properties
Molecular Formula |
C27H28N2O7 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-methyl-3-nitrophenyl)methanone |
InChI |
InChI=1S/C27H28N2O7/c1-17-5-6-19(13-23(17)29(31)32)27(30)28-12-11-18-14-25(34-3)26(35-4)15-22(18)24(28)16-36-21-9-7-20(33-2)8-10-21/h5-10,13-15,24H,11-12,16H2,1-4H3 |
InChI Key |
WMNGLTFJCWGVEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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